1,3-bis(9H-xanthen-9-yl)thiourea

Description

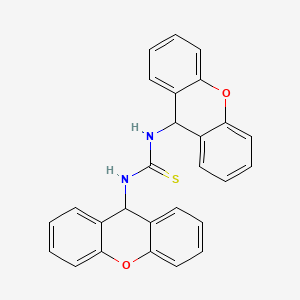

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(9H-xanthen-9-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c32-27(28-25-17-9-1-5-13-21(17)30-22-14-6-2-10-18(22)25)29-26-19-11-3-7-15-23(19)31-24-16-8-4-12-20(24)26/h1-16,25-26H,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMUJDZWWIGRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=S)NC4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Bis 9h Xanthen 9 Yl Thiourea and Its Analogues

General Synthetic Strategies for Symmetrical and Unsymmetrical Thiourea (B124793) Formation

The formation of the thiourea group, characterized by the N-(C=S)-N linkage, is a cornerstone of synthesizing a vast array of biologically and industrially significant compounds. mdpi.comresearchgate.net The two primary and most versatile approaches involve the reaction of amines with either isothiocyanates or a C=S bond-forming reagent like carbon disulfide.

The reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine (R'-NH₂) is the most common and direct method for preparing N,N'-disubstituted thioureas. researchgate.net This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon atom of the isothiocyanate group. mdpi.com

Symmetrical Thioureas : These are formed when the isothiocyanate and the amine have identical R groups. A common approach involves the self-condensation of an isothiocyanate in the presence of a catalyst like pyridine-water, which can proceed without the amine being a separate starting material. researchgate.netuchile.cl

Unsymmetrical Thioureas : These are synthesized by reacting an isothiocyanate with a different amine (R ≠ R'). nih.govnih.gov This method offers great flexibility in creating diverse molecular structures. For instance, C-glycosyl amino acids with a thiourea linker have been synthesized by adding glycosylmethyl isothiocyanates to an amine-functionalized amino acid. rsc.org

The reaction is highly efficient, often resulting in high yields and purity, making it a preferred method in many synthetic schemes. researchgate.net

Carbon disulfide (CS₂) serves as a classical and effective thiocarbonyl source for synthesizing thioureas, particularly symmetrical ones. nih.govrsc.org The general mechanism involves the reaction of an amine with CS₂ to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then react further to yield the desired thiourea. mdpi.comnih.gov

Key methods involving CS₂ include:

Reaction with Amines : Condensing amines with carbon disulfide is a straightforward route to symmetrical 1,3-disubstituted thioureas. nih.gov The process can be carried out in various solvents, including water, which is considered a green solvent. nih.govnih.gov One-pot methods have been developed where an amine, CS₂, and an oxidant like hydrogen peroxide react to form thioureas efficiently. researchgate.net

Stepwise Synthesis for Unsymmetrical Thioureas : Modified protocols allow for the synthesis of unsymmetrical thioureas. An initial amine is reacted with CS₂ to form a dithiocarbamate, which is then heated with a second, different amine to produce the unsymmetrical product. nih.gov

Alternative Reagents : While CS₂ is common, its volatility and unpleasant odor are drawbacks. nih.gov Other reagents like thiophosgene (B130339) (CSCl₂) can also be used, but its high toxicity limits its application. researchgate.net

Table 1: Comparison of General Thiourea Synthetic Methods

| Method | Reagents | Product Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Isothiocyanate + Amine | R-NCS + R'-NH₂ | Symmetrical & Unsymmetrical | High yields, high purity, versatile. researchgate.net | Availability and stability of isothiocyanates can be a limitation. |

| Carbon Disulfide + Amines | CS₂ + 2 R-NH₂ | Primarily Symmetrical | Uses simple, readily available reagents. nih.gov | CS₂ is volatile, flammable, and has an unpleasant odor; can require harsh conditions. nih.gov |

| One-pot CS₂ Method | Amine, CS₂, Oxidant | Symmetrical & Unsymmetrical | Procedural simplicity, can be performed in water. researchgate.net | May generate by-products depending on the oxidant used. |

Functionalization Approaches for the 9H-Xanthene Moiety

The 9H-xanthene core is a privileged scaffold in medicinal chemistry and materials science. nih.gov Functionalization, particularly at the C9 position, is crucial for creating derivatives like 1,3-bis(9H-xanthen-9-yl)thiourea. The key is to introduce an amino group at this position, which can then participate in thiourea-forming reactions.

The methylene (B1212753) bridge at the C9 position of 9H-xanthene is reactive and can be targeted for various transformations. Methods for functionalizing this position often involve creating a reactive intermediate, such as an oxocarbenium ion, which can then be trapped by a nucleophile. acs.org Recent advances have focused on photocatalytic methods that enable the selective functionalization of the 9H position under mild, cost-effective conditions without requiring pre-functionalized starting materials. acs.org For the synthesis of the title compound, the most critical functionalization is the introduction of a nitrogen-containing group to form 9-aminoxanthene, the key precursor.

Targeted Synthesis of this compound: Methodological Advancements

The targeted synthesis of the symmetrical this compound involves combining the principles of thiourea formation with the specific reactivity of the xanthene scaffold. The most direct pathway would be the reaction of two equivalents of 9-aminoxanthene with a thiocarbonyl source.

Based on general synthetic principles, two primary routes are plausible:

From 9-isothiocyanato-xanthene : The self-condensation of a 9-isothiocyanato-xanthene intermediate would yield the symmetrical thiourea. This intermediate would first need to be synthesized from 9-aminoxanthene.

From 9-aminoxanthene and CS₂ : The reaction of two equivalents of 9-aminoxanthene with one equivalent of carbon disulfide would directly produce the symmetrical this compound.

Advancements in organic synthesis aim to improve these processes by enhancing yields, simplifying procedures, and reducing environmental impact. sinhon-chem.com For instance, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, represents a significant methodological advancement. researchgate.net Furthermore, the use of novel catalysts, such as copper- or palladium-based systems in related cyclization reactions, showcases the continuous effort to refine the synthesis of complex thiourea derivatives. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for Thiourea-Xanthene Compounds

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. The synthesis of thiourea-xanthene compounds is increasingly being evaluated through this lens, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry approaches relevant to this synthesis include:

Use of Greener Solvents : Traditional syntheses often rely on volatile organic compounds (VOCs). A significant advancement is the use of water as a reaction medium for thiourea synthesis, which is non-toxic and environmentally benign. nih.govnih.govorganic-chemistry.org Deep eutectic solvents (DES) are also emerging as green, biodegradable, and reusable catalyst/solvent systems for preparing thioureas. rsc.orgresearchgate.net

Catalyst-Free and Solvent-Free Conditions : Some methods have been developed to proceed without a catalyst, using energy sources like sunlight or microwave irradiation, which can reduce reaction times and energy consumption. nih.gov Mechanochemical synthesis, which involves ball-milling reagents in the absence of a solvent, is another powerful green technique that can lead to quantitative yields with simplified, water-based workups. nih.govrsc.org

Atom Economy : Reactions that incorporate all atoms from the reactants into the final product are considered highly atom-economic. The reaction of isocyanides with amines and elemental sulfur to produce thioureas is a prime example of a completely atom-economic process. organic-chemistry.org

Table 2: Application of Green Chemistry to Thiourea Synthesis

| Green Principle | Application/Method | Benefit | Reference |

|---|---|---|---|

| Alternative Solvents | Using water as a solvent for CS₂ reactions. | Avoids toxic VOCs, simplifies product isolation. | nih.govorganic-chemistry.org |

| Alternative Solvents | Using Deep Eutectic Solvents (DES). | Biodegradable, reusable, acts as both catalyst and medium. | rsc.orgresearchgate.net |

| Energy Efficiency | Mechanochemical synthesis (ball-milling). | Solvent-free, rapid, high yields, simple workup. | nih.govrsc.org |

| Energy Efficiency | Use of sunlight as an energy source. | Reduces reliance on conventional heating, energy-saving. | nih.gov |

| Waste Reduction | One-pot synthesis protocols. | Reduces intermediate isolation steps, saving solvents and energy. | researchgate.net |

Coordination Chemistry and Ligand Design Principles of 1,3 Bis 9h Xanthen 9 Yl Thiourea

The Role of Thiourea (B124793) as a Versatile N,S-Donor Ligand

Thiourea and its derivatives are renowned for their rich coordination chemistry, a consequence of the presence of both hard nitrogen and soft sulfur donor atoms. nih.gov This dual-donor capability allows them to act as versatile ligands, coordinating to a wide range of transition metals. nih.govmdpi.com The mode of coordination is adaptable and can be finely tuned by the nature of the substituents on the nitrogen atoms and the reaction conditions. mdpi.comnih.gov

Typically, simple thioureas coordinate to metal centers as neutral monodentate ligands through the sulfur atom. mdpi.com However, they can also function as monoanionic or dianionic ligands, often leading to chelation involving a four-membered M–S–C–N ring system. mdpi.com The introduction of functional groups with additional donor atoms onto the thiourea backbone significantly expands its coordination potential, enabling bidentate or even polydentate behavior. nih.gov For instance, the presence of a pyridyl group can lead to N,S-chelation. ias.ac.in

The electronic nature of the substituents on the thiourea nitrogen atoms also plays a crucial role. Electron-withdrawing groups can influence the electron density on the sulfur and nitrogen atoms, thereby modifying the ligand's donor properties and the stability of the resulting metal complexes. nih.gov The steric bulk of these substituents is another critical factor, often dictating the coordination geometry and preventing the formation of polynuclear complexes. nih.gov

Investigation of Metal Ion Complexation with 1,3-bis(9H-xanthen-9-yl)thiourea

Direct experimental data on the metal complexes of this compound is scarce in the current body of scientific literature. However, based on the known behavior of other sterically hindered N,N'-disubstituted thiourea ligands, a number of well-founded predictions can be made regarding its coordination behavior. The two bulky 9H-xanthen-9-yl substituents are expected to exert significant steric influence, which would be a dominant factor in the formation and structure of its metal complexes.

Given the steric hindrance imposed by the large xanthene groups, this compound is most likely to act as a neutral monodentate ligand, coordinating to a metal center exclusively through its sulfur atom. This is a common coordination mode for thiourea derivatives. mdpi.com In such a scenario, the bulky xanthene moieties would be positioned to shield the metal center, potentially influencing its reactivity.

While less probable due to steric constraints, a neutral bidentate coordination mode involving both sulfur and one of the nitrogen atoms to form a four-membered chelate ring cannot be entirely ruled out, particularly with metal ions that have a strong affinity for nitrogen donors. However, the significant steric clash that would arise between the two large xanthene groups would likely disfavor this mode.

A monobasic bidentate coordination mode, where the ligand is deprotonated at one of the nitrogen atoms to form an N,S-chelate, is also a possibility, especially in the presence of a base. mdpi.com This mode of coordination is well-documented for other N,N'-disubstituted thioureas. mdpi.com The resulting coordination geometry would be heavily influenced by the steric demands of the xanthene substituents, likely leading to distorted tetrahedral or square planar environments depending on the metal ion.

The potential coordination modes are summarized in the table below:

| Coordination Mode | Donor Atoms | Charge of Ligand | Likelihood for this compound |

| Neutral Monodentate | S | 0 | High |

| Neutral Bidentate | S, N | 0 | Low |

| Monobasic Bidentate | S, N | -1 | Moderate |

The characterization of putative metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would exhibit a characteristic ν(C=S) stretching vibration. Upon coordination to a metal center through the sulfur atom, this band is expected to shift to a lower frequency, providing evidence of M-S bond formation. mdpi.comresearchgate.net The ν(N-H) stretching frequency would also be informative; a shift in this band upon complexation could suggest the involvement of the nitrogen atom in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for characterizing the ligand and its complexes in solution. In the ¹³C NMR spectrum, the chemical shift of the C=S carbon would be particularly sensitive to coordination. A downfield shift of the C=S resonance upon complexation is indicative of coordination through the sulfur atom. nih.govmdpi.com The ¹H NMR signals of the N-H protons would also be affected by the coordination event. nih.govmdpi.com

A table of expected spectroscopic changes upon coordination of this compound is presented below, based on data from related compounds.

| Spectroscopic Technique | Key Observable | Expected Change upon S-Coordination |

| Infrared (IR) | ν(C=S) | Shift to lower wavenumber |

| Infrared (IR) | ν(N-H) | Shift may occur due to changes in H-bonding |

| ¹³C NMR | δ(C=S) | Downfield shift |

| ¹H NMR | δ(N-H) | Shift in resonance |

The properties of the metal ion, including its size, charge, and preferred coordination geometry, would significantly influence the nature of the complex formed with this compound.

Hard and Soft Acid-Base (HSAB) Theory: According to the HSAB principle, soft metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II) would be expected to form strong bonds with the soft sulfur donor of the thiourea ligand. oup.com Harder metal ions might have a greater propensity to interact with the harder nitrogen donors, although this is likely to be sterically hindered.

Coordination Number and Geometry: The steric bulk of the xanthene substituents would likely favor metal centers with lower coordination numbers, such as two, three, or four. For instance, with Ag(I), trigonal planar complexes of the type [AgX(L)₂] (where L is a bulky thiourea and X is a halide) have been observed. oup.com For divalent metals like Co(II), Ni(II), and Zn(II), tetrahedral geometries are common with bulky thiourea ligands. nih.gov

Electronic Effects: The electronic configuration of the metal ion will also play a role. For example, d⁸ metals like Pd(II) and Pt(II) often favor square planar geometries, which could potentially be achieved with a monobasic bidentate coordination of the ligand, despite the steric challenges.

Rational Design of Poly-dentate Ligands Incorporating Thiourea and Xanthene Fragments

The design of polydentate ligands, which can form multiple bonds with a central metal ion, is a cornerstone of modern coordination chemistry. mdpi.comlibretexts.org The incorporation of both thiourea and xanthene fragments into a single molecular scaffold offers intriguing possibilities for creating ligands with unique properties.

The xanthene moiety, being a relatively rigid and bulky group, can be used as a structural backbone to control the spatial orientation of donor atoms. researchgate.net By functionalizing the xanthene skeleton with thiourea units, it is possible to design ligands where the sulfur and nitrogen donor atoms are held in specific pre-organized arrangements. This pre-organization can enhance the selectivity of the ligand for certain metal ions and enforce specific coordination geometries.

For example, attaching two thiourea groups to a xanthene scaffold at positions that allow for chelation could lead to the formation of stable, macrocyclic-like metal complexes. The steric bulk of the xanthene would provide a protected pocket around the metal center, potentially influencing its catalytic activity or photophysical properties. Furthermore, the inherent fluorescence of some xanthene derivatives could be modulated by metal ion coordination, leading to the development of novel chemosensors. nih.gov

The design principles for such ligands would involve:

Choice of Attachment Points: The positions on the xanthene ring where the thiourea units are attached will determine the size of the chelate ring formed upon metal coordination.

Flexibility of Linkers: The use of flexible or rigid linkers between the xanthene and thiourea moieties can be used to fine-tune the "bite angle" of the ligand.

Introduction of Additional Donor Sites: The xanthene framework itself contains an ether oxygen which could potentially participate in coordination, leading to hemilabile ligand behavior. nih.gov

Supramolecular Chemistry and Molecular Recognition by 1,3 Bis 9h Xanthen 9 Yl Thiourea

Principles of Anion Recognition via Hydrogen Bonding Interactions

The recognition of anions by synthetic neutral receptors is a cornerstone of modern supramolecular chemistry. Anions are ubiquitous in biological and environmental systems, and developing receptors that can selectively bind them has applications ranging from sensing to catalysis. researchgate.net Neutral receptors, particularly those based on (thio)urea motifs, are highly effective due to their ability to form strong and directional hydrogen bonds with anionic guests. nih.gov The fundamental principle involves the interaction between the electron-rich anion and the polarized N-H bonds of the receptor.

The thiourea (B124793) moiety is an especially potent hydrogen-bond donor. The presence of the sulfur atom, which is less electronegative than the oxygen in a urea (B33335) analogue, increases the acidity of the N-H protons. nih.gov This enhanced acidity leads to stronger hydrogen-bonding interactions and, consequently, a higher affinity for anions compared to urea-based receptors. nih.gov

Thiourea-based receptors exhibit varying degrees of selectivity and affinity for different anions, governed by factors such as the anion's basicity, geometry, and the receptor's structural organization.

Affinity Trends: Research on various thiourea-based receptors consistently shows a high affinity for basic anions. The binding strength typically follows the basicity of the anion. For halides, the general trend for affinity is F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov The high affinity for fluoride (B91410) is attributed to its high basicity and small size, which allows for the formation of very strong hydrogen bonds. nih.gov Similarly, for oxoanions, a high affinity is often observed for species like acetate (B1210297) (CH₃COO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), which are also basic and can form multiple hydrogen bonds. nih.govelsevierpure.com

Selectivity: Selectivity in anion binding is achieved by tailoring the receptor's architecture to be complementary in size and geometry to the target anion. Receptors with multiple thiourea groups or those with rigid backbones can create pre-organized binding cavities that preferentially bind anions of a specific shape. nih.govsnu.ac.kr For instance, bis-thiourea hosts have demonstrated remarkable selectivity for dihydrogen phosphate, which can be explained by the complementary geometry of the complex and the basicity of the anion. elsevierpure.com In the case of 1,3-bis(9H-xanthen-9-yl)thiourea, the two bulky xanthenyl groups are expected to create a well-defined cleft, potentially leading to selectivity for linear or trigonal planar anions that can fit within this space.

The following table presents binding data for a representative thiourea-based receptor, illustrating the typical affinities for various anions.

| Anion | Binding Constant (log K) |

| F⁻ | 3.70 |

| Cl⁻ | < 1 |

| Br⁻ | < 1 |

| I⁻ | < 1 |

| H₂PO₄⁻ | 2.82 |

| HSO₄⁻ | < 1 |

| NO₃⁻ | < 1 |

| Table 1: Association constants (log K) for the 1:1 complexation of a 4-nitrophenyl-functionalized thiourea receptor (L₁) with various anions in DMSO, as determined by UV-Vis titration. This data is illustrative of general thiourea receptor behavior. nih.gov |

When an anion binds to a thiourea receptor like this compound, several changes occur that can be monitored to understand the binding mechanism. The primary interaction is the formation of N-H···anion hydrogen bonds. This interaction can be observed using ¹H NMR spectroscopy, where the signals corresponding to the thiourea N-H protons typically shift downfield upon addition of the anion, indicating their involvement in hydrogen bonding. nih.gov

For highly basic anions such as fluoride or acetate, the interaction can be strong enough to cause partial or complete deprotonation of the acidic N-H protons. nih.govrsc.org This process results in a significant change in the electronic properties of the receptor, often leading to a visible color change. nih.gov This deprotonation mechanism is a key principle in the design of colorimetric anion sensors. In ¹H NMR studies with fluoride, the deprotonation is often evidenced by the disappearance of the N-H proton signal and the appearance of a new signal corresponding to the bifluoride ion (FHF⁻). nih.gov

For this compound, the bulky xanthene wings would likely restrict the conformation of the molecule, holding the two N-H groups in a specific orientation. This pre-organization can enhance binding affinity. The aromatic nature of the xanthene units could also produce signaling through fluorescence or UV-vis spectroscopy upon anion binding, as charge delocalization may be affected. nih.gov

Host-Guest Chemistry and Inclusion Complex Formation

Host-guest chemistry involves the formation of unique structural complexes, known as inclusion compounds or clathrates, where a "guest" molecule is enclosed within the crystal lattice of a "host" molecule. ajol.info Effective host compounds are often large and rigid, creating cavities or channels in their packed structure. ajol.info Molecules similar in structure to this compound, such as those based on bis(9-amino-9-aryl-9H-thioxanthene), have shown significant potential as hosts for various small organic solvent molecules. ajol.inforesearchgate.net The bulky xanthene or thioxanthene (B1196266) moieties act as "wheels," preventing dense packing and creating the necessary voids to trap guest molecules. researchgate.net

The formation and stability of host-guest complexes are governed by a combination of non-covalent interactions. ajol.info While no single interaction is solely responsible, their interplay determines the selectivity and stability of the resulting clathrate.

Hydrogen Bonding: This is a critical interaction, especially when the host contains donor/acceptor sites and the guest is also capable of hydrogen bonding. In this compound, the thiourea N-H groups can act as hydrogen bond donors to guest molecules with acceptor atoms (e.g., ethers, ketones, or nitrogen-containing heterocycles). ajol.info

π-π Stacking: The large, flat aromatic surfaces of the xanthene units in the host molecule can engage in π-π stacking interactions with aromatic guest molecules.

Studies on related N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine hosts have shown a preference for guests like pyridine (B92270) and its methylated derivatives, indicating that a combination of size, shape, and potential hydrogen bonding to the host's amine linkers influences inclusion. researchgate.net

The rational design of host molecules aims to create specific cavities for the selective encapsulation of target guests. For hosts based on the xanthene framework, the key design element is the rigid and bulky nature of the xanthenyl groups. ajol.info These groups act as spacers, generating voids in the crystal lattice.

Development of Chemodosimeters and Sensory Systems Based on this compound

A chemosensor is a molecule that signals the presence of a chemical species through a measurable change, such as color (colorimetric) or light emission (fluorescent). nih.gov A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with the analyte to produce the signal. Thiourea derivatives are excellent candidates for building such sensory systems, particularly for anions. nih.govnih.gov

The sensing mechanism in thiourea-based systems often relies on either hydrogen-bonding interactions or a deprotonation event upon binding an anion. nih.gov

Hydrogen Bonding: The formation of hydrogen bonds with an anion can alter the electronic environment of an attached chromophore or fluorophore, causing a shift in its absorption or emission spectrum.

Deprotonation: For highly basic anions like fluoride or acetate, the interaction can lead to the removal of a proton from the thiourea N-H group. This deprotonation drastically changes the electronic structure and results in a strong, often visible, color change. nih.gov

While specific studies on this compound as a chemosensor are not widely reported, its structure contains all the necessary components. The thiourea unit provides the anion binding and signaling site. The xanthene moieties, themselves being fluorescent, could act as the signaling subunit. Anion binding could potentially modulate the fluorescence of the xanthene groups through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response. Furthermore, the deprotonation of the thiourea by a basic anion would create a highly conjugated system, likely resulting in a distinct colorimetric response. nih.gov

Research Findings on this compound in Supramolecular Chemistry Remain Elusive

The field of supramolecular chemistry frequently employs thiourea derivatives as versatile building blocks for the construction of receptors capable of recognizing and binding various analytes, particularly anions. These interactions are primarily driven by the formation of hydrogen bonds between the thiourea's N-H protons and the guest species. The bulky and rigid 9H-xanthen-9-yl substituents in the target compound suggest a pre-organized cavity that could be conducive to selective molecular recognition. However, specific experimental data, such as association constants, binding selectivity, or the elucidation of signaling mechanisms upon analyte binding for this compound, are not present in the currently accessible body of scientific research.

While general principles of thiourea-based receptor design and signaling are well-established, the explicit application and detailed characterization of this compound for these purposes have not been documented in the reviewed literature. Consequently, the creation of an in-depth article as per the requested outline, including data tables and detailed research findings, is not feasible at this time due to the absence of primary research on this specific molecule.

Further research would be required to explore and characterize the supramolecular properties of this compound to determine its efficacy and potential applications in the field of chemical sensing and molecular recognition.

Catalytic Applications of 1,3 Bis 9h Xanthen 9 Yl Thiourea

Organocatalysis Mediated by Thiourea (B124793) Hydrogen Bond Donors

Thiourea and its derivatives are recognized as powerful organocatalysts, primarily functioning through their ability to form strong hydrogen bonds. nih.gov This interaction activates substrates, much like a Lewis acid, but under milder, often metal-free conditions. wikipedia.orgscispace.com The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with electrophiles, enhancing their reactivity toward nucleophilic attack. wikipedia.org This mode of activation is central to a wide array of organic transformations. nih.gov

A significant area of thiourea organocatalysis is in asymmetric synthesis, where chiral thiourea derivatives are used to induce stereoselectivity. wikipedia.org These catalysts create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other. However, 1,3-bis(9H-xanthen-9-yl)thiourea , in its native form, is an achiral molecule as it lacks any stereogenic centers. Therefore, its direct application in asymmetric induction for stereoselective transformations has not been reported. For it to be effective in such reactions, it would likely require modification to incorporate a chiral moiety.

The dual hydrogen-bonding capability of the thiourea core is instrumental in promoting various carbon-carbon bond-forming reactions. wikipedia.org By activating an electrophile (e.g., a carbonyl group or an imine) through hydrogen bonding, the thiourea catalyst facilitates the addition of a nucleophile. nih.gov This strategy has been successfully applied to reactions such as Michael additions, Diels-Alder reactions, and aza-Henry reactions, among others. scispace.com

While specific examples detailing the use of This compound in C-C bond-forming reactions are not available in the reviewed literature, its structure suggests it could function as a dual hydrogen bond donor. The effectiveness of such catalysis would be influenced by the steric and electronic properties of the bulky xanthene substituents.

Metal-Catalyzed Reactions Utilizing this compound as a Ligand

Thiourea derivatives can also act as ligands, coordinating with metal centers through their sulfur and nitrogen atoms to form catalytically active complexes. nih.govnih.gov These metal complexes have been employed in various catalytic transformations. The coordination of thiourea ligands to metals like palladium, platinum, gold, and ruthenium has been shown to yield effective catalysts for reactions such as cross-coupling and hydrogenation. nih.govrsc.orgresearchgate.netscispace.com

There is no specific information in the search results about the use of This compound as a ligand in metal-catalyzed reactions. The bulky xanthene groups might pose a significant steric hindrance, which could influence its coordination behavior with a metal center. Further research would be necessary to explore the synthesis and catalytic activity of its potential metal complexes.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov For thiourea-based organocatalysts, mechanistic studies often focus on elucidating the nature of the hydrogen-bonding interactions between the catalyst and the substrates. nih.gov

Both computational (like Density Functional Theory, DFT) and experimental methods (such as NMR and IR spectroscopy) are employed to analyze the transition states of thiourea-catalyzed reactions. nih.gov These studies help to confirm the role of hydrogen bonding in stabilizing the transition state and to understand the origins of stereoselectivity in asymmetric reactions. For instance, spectroscopic methods can be used to study the binding between the thiourea catalyst and a substrate, providing insights into the strength of the hydrogen bonds. nih.gov No specific transition state analyses for reactions catalyzed by This compound have been reported.

The substituents attached to the thiourea nitrogen atoms play a critical role in modulating the catalyst's activity and selectivity. scispace.com Electron-withdrawing groups, for example, increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic activity. scispace.com

Computational and Theoretical Investigations of 1,3 Bis 9h Xanthen 9 Yl Thiourea

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-bis(9H-xanthen-9-yl)thiourea, DFT studies are crucial for elucidating its electronic properties, which in turn govern its reactivity.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, while the regions around the N-H protons of the thiourea (B124793) group would exhibit positive potential, making them susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape and understanding its intermolecular interactions.

A typical MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and then calculating the forces between atoms and their subsequent motion over a series of time steps. This allows for the observation of how the molecule folds and changes its shape. The bulky xanthenyl groups are expected to significantly influence the accessible conformations, and MD simulations can identify the most stable and frequently occurring conformers.

MD simulations are also instrumental in studying how this compound interacts with other molecules, including solvent molecules or potential binding partners. By analyzing the trajectories from the simulation, one can identify persistent intermolecular interactions, such as hydrogen bonds between the thiourea N-H groups and acceptor atoms on another molecule.

Predictive Modeling of Binding Affinities and Selectivity in Recognition Processes

Predictive modeling, often employing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be used to forecast the binding affinities and selectivity of this compound in molecular recognition processes. These models are particularly useful in the context of drug discovery and sensor development.

While specific predictive models for this compound are not documented, the general approach would involve creating a dataset of similar molecules with known binding affinities to a particular target. A model would then be trained on this data to correlate structural features with binding strength. For this compound, its large size and specific hydrogen bonding capabilities would be key descriptors in such a model.

Molecular docking simulations can provide a more direct prediction of binding. In this method, the three-dimensional structure of this compound is computationally "docked" into the binding site of a target protein. The software then calculates a score that estimates the binding affinity. This can be used to screen potential biological targets for the compound.

Elucidation of Reaction Mechanisms and Catalytic Pathways via Computational Methods

Computational methods, particularly DFT, are frequently used to elucidate the detailed mechanisms of chemical reactions. For this compound, this could involve studying its role as a catalyst or its own chemical transformations.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The pathway with the lowest activation energy is generally the most favorable. For instance, if this thiourea derivative were to act as a hydrogen-bond donor catalyst, computations could model the interaction with the substrate and how this interaction lowers the energy of the transition state.

Computational Insights into Biomolecular Recognition and Potential Target Interactions

Computational studies can offer significant insights into how this compound might be recognized by biological macromolecules and can help in identifying potential protein targets. The combination of molecular docking and MD simulations is a powerful approach in this area.

Docking studies can be performed against a library of known protein structures to identify potential binding partners. Once a promising target is identified, MD simulations can be used to study the stability of the protein-ligand complex and to analyze the specific interactions that hold them together. These simulations can reveal the key amino acid residues involved in binding and provide a dynamic picture of the recognition process. While no specific biomolecular targets have been computationally verified for this compound in the available literature, its structural features suggest potential interactions with proteins that have pockets capable of accommodating the bulky xanthene groups and forming hydrogen bonds with the thiourea moiety.

Future Research Directions and Advanced Material Perspectives for 1,3 Bis 9h Xanthen 9 Yl Thiourea

Integration into Advanced Functional Materials for Sensing and Separation

The distinct architecture of 1,3-bis(9H-xanthen-9-yl)thiourea makes it a prime candidate for the creation of advanced functional materials, particularly for applications in chemical sensing and molecular separation. The thiourea (B124793) core is a well-established motif for anion recognition, capable of forming strong hydrogen bonds with a variety of anionic species. The xanthene wings, in turn, can serve as fluorescent reporters, allowing for the development of "turn-on" or "turn-off" fluorescent sensors.

Potential Sensing Applications:

| Analyte Class | Sensing Mechanism | Potential Application |

| Anions (e.g., F⁻, CN⁻, AcO⁻) | Hydrogen bonding with the thiourea N-H protons, leading to a change in the fluorescence of the xanthene units. | Environmental monitoring, industrial process control. |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with the sulfur atom of the thiourea and potential π-cation interactions with the xanthene rings. | Detection of toxic metals in water sources. |

| Nitroaromatic Compounds | π-π stacking interactions between the electron-rich xanthene moieties and the electron-deficient nitroaromatic analytes. | Detection of explosives. |

Furthermore, the incorporation of this molecule into polymeric matrices or onto solid supports could lead to the development of highly selective separation materials. The specific binding sites offered by the thiourea group, combined with the shape selectivity imparted by the bulky xanthene substituents, could be harnessed for chromatographic applications or for the selective extraction of target molecules from complex mixtures.

Exploration of Novel Supramolecular Architectures with Enhanced Performance

The self-assembly of this compound is a promising avenue for the construction of intricate and functional supramolecular architectures. The interplay of hydrogen bonding through the thiourea bridge and π-π stacking interactions between the xanthene rings can direct the formation of well-defined one-, two-, or even three-dimensional structures.

These supramolecular assemblies could exhibit emergent properties not present in the individual molecules. For instance, the formation of extended hydrogen-bonded networks could lead to the creation of organogels with stimuli-responsive properties. The photophysical characteristics of the xanthene units might also be modulated by their spatial arrangement within the supramolecular structure, potentially leading to materials with tunable emission properties or enhanced chiroptical responses.

Design of Next-Generation Catalytic Systems with Improved Efficiency and Selectivity

Thiourea derivatives have gained significant traction as organocatalysts, particularly in enantioselective synthesis. They are known to activate electrophiles through hydrogen bonding, mimicking the role of a Lewis acid. The presence of the bulky xanthene groups in this compound could provide a well-defined chiral pocket around the catalytic center, thereby enhancing stereocontrol in asymmetric reactions. uva.esnih.gov

Potential Catalytic Applications:

| Reaction Type | Role of the Catalyst | Potential Advantage |

| Michael Addition | Activation of the electrophile and orientation of the nucleophile. | High stereoselectivity due to the sterically demanding xanthene groups. |

| Aldol Reaction | Activation of the carbonyl group and stabilization of the transition state. | Potential for diastereoselective and enantioselective transformations. |

| Aza-Henry Reaction | Activation of the imine and stabilization of the nitronate intermediate. uva.es | Enhanced enantioselectivity in the formation of β-nitroamines. |

The development of chiral versions of this catalyst, where the xanthene moieties are functionalized with chiral auxiliaries, could open up new avenues for asymmetric catalysis. Moreover, the immobilization of these catalysts on solid supports could facilitate their recovery and reuse, aligning with the principles of green chemistry. uva.es

Challenges and Opportunities in the Development of Thiourea-Xanthene Hybrids

While the prospects for this compound and related hybrids are promising, several challenges need to be addressed. The synthesis of these molecules can be complex, often requiring multi-step procedures and careful purification. The inherent steric bulk of the xanthene units might also impose limitations on the scope of their applications, potentially hindering their interaction with larger substrates or analytes.

However, these challenges are counterbalanced by significant opportunities. The modular nature of the thiourea-xanthene scaffold allows for a high degree of tunability. By modifying the xanthene backbone or the substitution pattern on the thiourea unit, it is possible to fine-tune the electronic, steric, and photophysical properties of the molecule. This adaptability is key to overcoming the current limitations and to designing new materials and catalysts with tailored functionalities. The exploration of unsymmetrical derivatives, where the two xanthene moieties are different, could also lead to materials with unique recognition and catalytic properties. tandfonline.com

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 1,3-bis(9H-xanthen-9-yl)thiourea, and how can reaction parameters be optimized for improved yields?

- Methodological Answer : The compound is synthesized via nucleophilic addition of thiourea with aryl halides or carbonyl derivatives under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

- Catalyst use : Base catalysts (e.g., NaOH) deprotonate thiourea, accelerating nucleophilic attack .

- Optimization : Systematic variation of stoichiometry (1:2 thiourea:aryl precursor) and reaction time (12–24 hrs) maximizes yield. Purification via recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and hydrogen-bonding interactions?

- Techniques :

- FT-IR : Identifies thiocarbonyl (C=S) stretches (~1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.8–8.2 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .

- X-ray crystallography : Resolves hydrogen-bonding networks (N–H⋯S) and π-stacking of xanthene moieties. SHELX software refines structural models .

Advanced Research Questions

Q. How do electronic and steric effects in this compound influence its efficacy as a hydrogen-bonding organocatalyst?

- Mechanistic Insight : The thiourea moiety activates substrates via dual N–H⋯O/S hydrogen bonds, stabilizing transition states in asymmetric reactions. Comparative studies with Schreiner’s thiourea (3,5-bis(trifluoromethyl)phenyl groups) highlight:

- Electron-withdrawing substituents : Enhance acidity of N–H bonds, strengthening H-bonding .

- Steric bulk : Xanthene groups may limit substrate accessibility but improve enantioselectivity in chiral environments .

- Experimental Validation : Kinetic assays (e.g., Michael additions) with varying substrates quantify catalytic efficiency (kcat/KM) .

Q. What strategies resolve contradictions in thermal stability data between TGA and DSC analyses?

- Analytical Approach :

- TGA : Measures decomposition onset (e.g., ~250°C for this compound) under N₂ .

- DSC : Detects glass transitions or polymorphic changes obscured in TGA. Discrepancies arise from sample crystallinity or moisture content.

Q. How can computational modeling predict metal-coordination behavior, and how does this align with experimental observations?

- Workflow :

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to identify preferred binding sites (S or N atoms) .

- Experimental validation : Synthesize Cu(II) or Cd(II) complexes and compare IR/X-ray data with computed vibrational spectra or bond lengths .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.